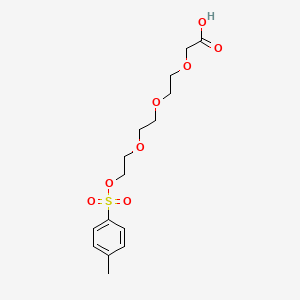

トシル-PEG4-CH2CO2H

概要

説明

Tos-PEG4-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .

科学的研究の応用

Tos-PEG4-CH2CO2H has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants

作用機序

Target of Action

Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

The tosyl group of Tos-PEG4-CH2CO2H readily reacts with nucleophiles, such as the primary amine groups of proteins . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

生化学分析

Biochemical Properties

The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows Tos-PEG4-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.

Molecular Mechanism

The molecular mechanism of Tos-PEG4-CH2CO2H primarily involves its tosyl group, which is a very good leaving group for nucleophilic substitution reactions . This property allows Tos-PEG4-CH2CO2H to bind to biomolecules and potentially influence enzyme activity and gene expression.

準備方法

Synthetic Routes and Reaction Conditions

Tos-PEG4-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative under basic conditions. The terminal carboxylic acid is introduced through esterification or amidation reactions .

Industrial Production Methods

In industrial settings, the production of Tos-PEG4-CH2CO2H involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and unreacted starting materials .

化学反応の分析

Types of Reactions

Tos-PEG4-CH2CO2H undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it.

Amidation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Amidation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction between the carboxylic acid and primary amines

Major Products Formed

Nucleophilic Substitution: The major products are polyethylene glycol derivatives with the nucleophile replacing the tosyl group.

Amidation: The major products are amide-linked polyethylene glycol derivatives

類似化合物との比較

Similar Compounds

Tos-PEG2-CH2CO2H: A shorter polyethylene glycol derivative with similar functional groups.

Tos-PEG6-CH2CO2H: A longer polyethylene glycol derivative with similar functional groups.

Tos-PEG4-NH2: A polyethylene glycol derivative with a tosyl group and a terminal amine group

Uniqueness

Tos-PEG4-CH2CO2H is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. The combination of a tosyl group and a terminal carboxylic acid allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .

生物活性

Tos-PEG4-CH2CO2H, a derivative of polyethylene glycol (PEG), has garnered attention for its unique biological activities and applications in drug delivery and bioconjugation. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Tos-PEG4-CH2CO2H

Tos-PEG4-CH2CO2H is a PEGylated compound that incorporates a tosyl (Tos) group and a carboxylic acid functional group. The structure enhances solubility and stability in biological environments, making it suitable for various biomedical applications.

The biological activity of Tos-PEG4-CH2CO2H primarily stems from its ability to modify proteins and peptides through PEGylation. This modification can:

- Increase Solubility : The PEG moiety significantly enhances the solubility of hydrophobic drugs in aqueous solutions, which is crucial for intravenous administration.

- Reduce Immunogenicity : By masking potential antigenic sites on proteins, PEGylation minimizes immune responses, leading to longer circulation times in the bloodstream.

- Enhance Stability : The presence of the PEG chain protects therapeutic agents from enzymatic degradation, thereby prolonging their half-life.

Table 1: Biological Properties of Tos-PEG4-CH2CO2H

| Property | Description |

|---|---|

| Molecular Weight | Approximately 2000 Da |

| Solubility | High solubility in water |

| Immunogenicity | Low due to PEG shielding |

| Stability | Enhanced stability against proteolytic enzymes |

| Applications | Drug delivery systems, protein conjugation |

Research Findings

-

Case Study: Drug Delivery Systems

- A study investigated the use of Tos-PEG4-CH2CO2H in formulating a PEGylated version of a chemotherapeutic agent. Results showed that the modified drug exhibited increased bioavailability and reduced toxicity compared to its non-PEGylated counterpart. The study demonstrated that the half-life of the drug was extended significantly, allowing for less frequent dosing schedules .

-

Case Study: Protein Conjugation

- In another research effort, Tos-PEG4-CH2CO2H was used to conjugate with interferon-alpha (IFN-α). The PEGylated IFN-α displayed enhanced pharmacokinetics and reduced immunogenicity in animal models. This modification resulted in improved therapeutic efficacy against viral infections while minimizing side effects associated with traditional formulations .

-

In Vitro Studies

- In vitro assays revealed that cells treated with Tos-PEG4-CH2CO2H-modified proteins showed improved cell uptake and retention compared to unmodified proteins. This finding suggests that PEGylation can facilitate cellular internalization, which is particularly beneficial for targeted drug delivery applications .

特性

IUPAC Name |

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUJNGOUZPSTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。